methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate
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Description
Methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.423. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bioactive Cyclopenta[b]indoles
Scientific Field
Organic Chemistry and Medicinal Chemistry
Application Summary
The cyclopenta[b]indole scaffold is present in several bioactive natural products and pharmaceutically interesting compounds. It is significant due to its prevalence in a large number of alkaloids with wide-ranging biological activities.
Methods of Application
Recent approaches for synthesizing cyclopenta[b]indoles involve metal-catalyzed methods. For instance, Pd(II)-catalyzed tandem cyclization of alkynones has been used to synthesize pentaleno[2,1-b]indoles .
Results Summary
These methods have led to the construction of tetracyclic indoles with high diastereoselectivity, contributing to the development of compounds with potential pharmacological applications .
Development of Cholesterol-Lowering Drugs
Scientific Field
Pharmacology
Application Summary
Cyclopenta[b]indole derivatives are explored for their cholesterol-lowering effects, similar to drugs like laropiprant.
Methods of Application
The synthesis of these compounds typically involves complex organic reactions, where the cyclopenta[b]indole core is functionalized with various substituents to enhance its biological activity .
Results Summary
The synthesized compounds have shown promise in preclinical models, indicating their potential as cholesterol-lowering agents .
Anti-fertility and Estrogenic Activity
Scientific Field
Endocrinology
Application Summary
Compounds like yuehchukene, which possess a cyclopenta[b]indole core, have been reported to exhibit anti-fertility and estrogenic activities.
Methods of Application
These compounds are synthesized and then tested in vivo on animal models to assess their biological activity and potential side effects .
Results Summary
The results have demonstrated significant activity in modulating fertility and estrogenic responses, suggesting their use in reproductive health management .
Antimicrobial and Insecticidal Applications
Scientific Field
Microbiology and Entomology
Application Summary
Cyclopenta[b]indole derivatives like paspaline have shown antimicrobial and insecticidal activities, making them candidates for agricultural and pharmaceutical applications.
Methods of Application
These compounds are synthesized using various organic reactions and then subjected to assays against a range of microbial and insect species to evaluate their efficacy .
Results Summary
The compounds have exhibited inhibitory effects on bacterial growth and insect survival, indicating their potential as antimicrobial and insecticidal agents .
Anti-inflammatory and Analgesic Effects
Scientific Field
Pharmacology and Therapeutics
Application Summary
The anti-inflammatory and analgesic properties of cyclopenta[b]indole derivatives are being investigated for the development of new therapeutic agents.
Methods of Application
Synthetic routes are employed to create derivatives that are then tested in animal models for their ability to reduce inflammation and pain .
Results Summary
Preliminary studies have shown positive results, with some derivatives reducing inflammation and pain in animal models, pointing towards their therapeutic potential .
Anticancer Activity
Scientific Field
Oncology
Application Summary
Certain cyclopenta[b]indole derivatives are studied for their anticancer properties, with the aim of developing novel chemotherapeutic agents.
Methods of Application
These compounds are synthesized and tested against various cancer cell lines in vitro to assess their cytotoxic effects .
Results Summary
Some derivatives have shown the ability to induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .
Synthesis of Heterocyclic Compounds
Scientific Field
Organic Synthesis
Application Summary
The compound is used in the synthesis of various heterocyclic compounds, which are crucial in the development of new drugs due to their broad range of chemical and biological properties.
Methods of Application
Synthetic routes often involve cyclization reactions and metal-catalyzed processes to construct the heterocyclic frameworks .
Results Summary
These synthetic approaches have led to the creation of diverse molecules with potential pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Neuroprotective Agents
Scientific Field
Neuropharmacology
Application Summary
Cyclopenta[b]indole derivatives are being investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Methods of Application
The derivatives are synthesized and tested in vitro and in vivo for their ability to protect neuronal cells against various types of damage .
Results Summary
Some derivatives have shown promising results in preclinical studies, indicating their potential as neuroprotective agents .
Modulators of Ion Channels
Scientific Field
Molecular Pharmacology
Application Summary
The compound is explored for its role in modulating ion channels, which are critical for various physiological processes.
Methods of Application
Derivatives are synthesized and assessed using electrophysiological techniques to determine their effects on ion channel activity .
Results Summary
Research has shown that certain derivatives can modulate ion channels, suggesting their use in disorders related to ion channel dysfunction .
Anti-Tuberculosis Agents
Scientific Field
Infectious Diseases
Application Summary
Given the structural similarity to bioactive indole derivatives, this compound is studied for its potential use in treating tuberculosis.
Methods of Application
The compound is tested against Mycobacterium tuberculosis strains to evaluate its efficacy as an anti-tuberculosis agent .
Results Summary
Initial tests have indicated that some derivatives possess activity against tuberculosis, warranting further investigation .
Agricultural Chemicals
Scientific Field
Agrochemistry
Application Summary
Cyclopenta[b]indole derivatives are evaluated for their use as agricultural chemicals, particularly as fungicides and insecticides.
Methods of Application
These compounds are synthesized and tested on various crops and pests to assess their safety and effectiveness .
Results Summary
Studies have shown that certain derivatives can protect crops from fungal infections and insect infestations without harming the plants .
Material Science Applications
Scientific Field
Material Science
Application Summary
The structural properties of cyclopenta[b]indole derivatives make them candidates for use in material science, particularly in organic electronics.
Methods of Application
Derivatives are incorporated into electronic devices and their electrical properties are measured to assess their suitability for use in organic semiconductors .
Results Summary
Some derivatives have demonstrated favorable electronic properties, indicating their potential application in the development of organic electronic materials .
properties
IUPAC Name |
methyl 1-[2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-25-20(24)14-9-11-21(12-10-14)19(23)13-22-17-7-3-2-5-15(17)16-6-4-8-18(16)22/h2-3,5,7,14H,4,6,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUJEXOLVJEVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CN2C3=C(CCC3)C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate |
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